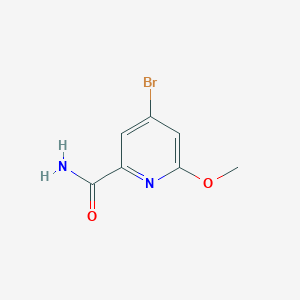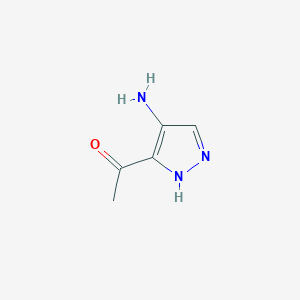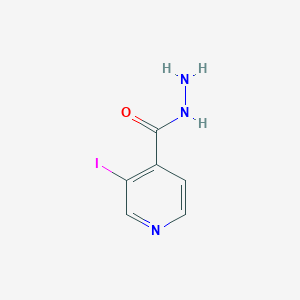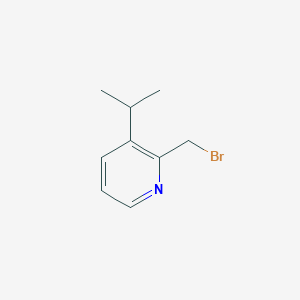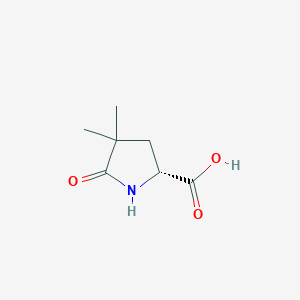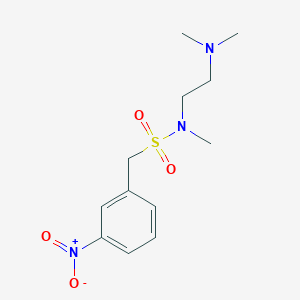
N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C11H17N3O4S and a molecular weight of 287.34 g/mol . This compound is known for its unique structure, which includes a dimethylaminoethyl group, a nitrophenyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide typically involves the reaction of 3-nitrobenzyl chloride with N,N-dimethylethylenediamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methanesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
化学反应分析
Types of Reactions
N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
作用机制
The mechanism of action of N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological macromolecules, while the nitrophenyl group can participate in electron transfer reactions. The methanesulfonamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(2-(Dimethylamino)ethyl)-N-methyl-1-(4-nitrophenyl)methanesulfonamide
- N-(2-(Dimethylamino)ethyl)-N-methyl-1-(2-nitrophenyl)methanesulfonamide
- N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-chlorophenyl)methanesulfonamide
Uniqueness
N-(2-(Dimethylamino)ethyl)-N-methyl-1-(3-nitrophenyl)methanesulfonamide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and interaction with biological targets. This unique structure allows it to be used in specific applications where other similar compounds may not be as effective.
属性
分子式 |
C12H19N3O4S |
|---|---|
分子量 |
301.36 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)ethyl]-N-methyl-1-(3-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c1-13(2)7-8-14(3)20(18,19)10-11-5-4-6-12(9-11)15(16)17/h4-6,9H,7-8,10H2,1-3H3 |
InChI 键 |
RHZKOJJMWOKUEM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN(C)S(=O)(=O)CC1=CC(=CC=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13674008.png)
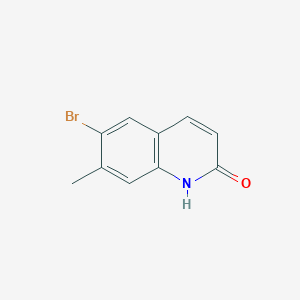
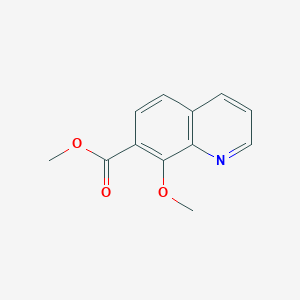
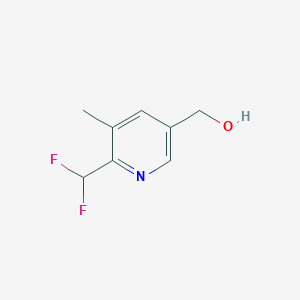
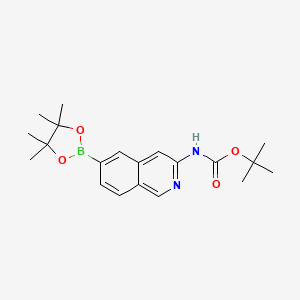
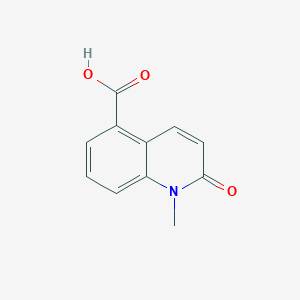
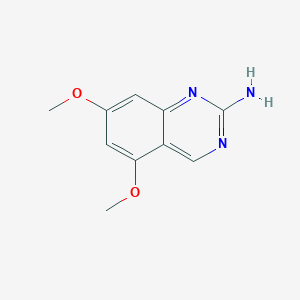
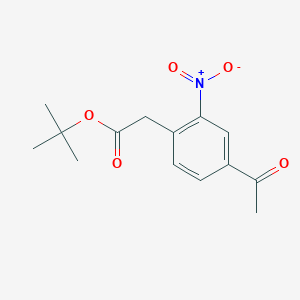
![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)
